Biotin-DADOO: A Comprehensive Technical Guide for Researchers
Biotin-DADOO: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-DADOO, a versatile biotinylating reagent, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in modifying carboxyl groups on proteins, surfaces, and other molecules.
Introduction to Biotin-DADOO
Biotin-DADOO, also known as Biotinyl-3,6-dioxaoctanediamine or EZ-Link Amine-PEO2-Biotin, is a biotinylating reagent characterized by a biotin moiety linked to a primary amine via a hydrophilic polyethylene glycol (PEG) spacer arm.[1] This spacer arm, a 3,6-dioxaoctanediamine unit, enhances the water solubility of the molecule and the resulting biotinylated conjugate. The terminal primary amine group is the key reactive site, enabling the conjugation of Biotin-DADOO to molecules containing accessible carboxyl groups through amide bond formation, typically facilitated by carbodiimide chemistry (EDC/NHS).
The primary application of Biotin-DADOO lies in the stable incorporation of a biotin label onto target molecules. This biotin tag allows for highly specific and high-affinity detection, purification, and immobilization of the conjugated molecule through its interaction with streptavidin or avidin. Common applications include immunoassays, affinity chromatography, surface plasmon resonance (SPR), and targeted drug delivery.[2][3][4][5][6][7][8][9]
Chemical Structure and Properties
Biotin-DADOO consists of three key components: the biotin headgroup, a flexible hydrophilic spacer, and a reactive primary amine terminus.
Chemical Structure:
Table 1: Chemical and Physical Properties of Biotin-DADOO
| Property | Value | References |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}pentanamide | |
| Synonyms | Biotinyl-3,6-dioxaoctanediamine, EZ-Link Amine-PEO2-Biotin | [1] |
| CAS Number | 138529-46-1 | [1] |
| Molecular Formula | C₁₆H₃₀N₄O₄S | |
| Molecular Weight | 374.51 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in water and DMSO. | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Experimental Protocols
The primary use of Biotin-DADOO is for the biotinylation of molecules containing carboxyl groups (-COOH), such as proteins (aspartic acid, glutamic acid residues, and the C-terminus), carboxylated surfaces, or nanoparticles. This is typically achieved using a two-step carbodiimide-mediated coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for Biotinylation of Proteins
This protocol provides a general guideline for the biotinylation of a protein using Biotin-DADOO. Optimization may be required depending on the specific protein and its concentration.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., MES or PBS)
-
Biotin-DADOO
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A molar excess of EDC and Sulfo-NHS over the protein is required. A starting point is a 10 to 50-fold molar excess.
-
Incubate for 15-30 minutes at room temperature.
-
-
Addition of Biotin-DADOO:
-
Dissolve Biotin-DADOO in the Activation Buffer.
-
Add the Biotin-DADOO solution to the activated protein solution. A 20 to 100-fold molar excess of Biotin-DADOO over the protein is recommended to ensure efficient labeling and to minimize protein-protein crosslinking.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining active esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Biotin-DADOO and byproducts using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS).
Biotinylation of Carboxylated Surfaces (e.g., Nanoparticles, Beads)
This protocol describes the general procedure for conjugating Biotin-DADOO to a carboxylated surface.
Materials:
-
Carboxylated surface (e.g., magnetic beads, nanoparticles)
-
Biotin-DADOO
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS
Procedure:
-
Surface Activation:
-
Wash the carboxylated surface with Activation Buffer.
-
Resuspend the surface in Activation Buffer and add EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Wash the activated surface with Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Immediately resuspend the activated surface in a solution of Biotin-DADOO in Activation Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Blocking and Washing:
-
Wash the surface with Washing Buffer to remove unreacted Biotin-DADOO.
-
To block any remaining active sites, incubate with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 30 minutes.
-
Wash the surface extensively with Washing Buffer.
-
-
Storage: Resuspend the biotinylated surface in a suitable storage buffer.
Visualization of Workflows
Logical Relationship of Biotin-DADOO Components
Caption: Functional components of Biotin-DADOO.
Experimental Workflow: Protein Biotinylation and Affinity Purification
Caption: Biotinylation and purification workflow.
Conclusion
Biotin-DADOO is a valuable tool for researchers requiring the biotinylation of molecules with available carboxyl groups. Its hydrophilic spacer arm and terminal primary amine provide a versatile means to introduce a high-affinity purification and detection tag. The provided protocols and workflows serve as a starting point for the successful application of Biotin-DADOO in a variety of research and development settings. Careful optimization of reaction conditions is recommended to achieve the desired degree of biotinylation while preserving the function of the target molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. Affinity chromatography with biotinylated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
